molecular formula C16H19FN2 B14337740 2-(4-Fluorophenyl)-5-hexylpyrimidine CAS No. 95495-04-8

2-(4-Fluorophenyl)-5-hexylpyrimidine

Cat. No.: B14337740
CAS No.: 95495-04-8
M. Wt: 258.33 g/mol
InChI Key: BPQLTKIPUYRZQV-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-hexylpyrimidine is an organic compound that belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of a fluorophenyl group at the 2-position and a hexyl group at the 5-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-hexylpyrimidine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, 4-fluorophenylboronic acid and 5-hexyl-2-chloropyrimidine can be used as starting materials. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help achieve high purity and consistent quality of the final product. Additionally, the choice of solvents and reagents can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-hexylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing specific functional groups.

    Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

2-(4-Fluorophenyl)-5-hexylpyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-hexylpyrimidine involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s ability to bind to target proteins or enzymes, potentially inhibiting their activity. The hexyl group contributes to the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)-5-hexylpyrimidine is unique due to the presence of the hexyl group, which imparts distinct physicochemical properties such as increased lipophilicity and potential for enhanced biological activity. The fluorophenyl group further enhances its stability and binding affinity to target molecules, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

95495-04-8

Molecular Formula

C16H19FN2

Molecular Weight

258.33 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-hexylpyrimidine

InChI

InChI=1S/C16H19FN2/c1-2-3-4-5-6-13-11-18-16(19-12-13)14-7-9-15(17)10-8-14/h7-12H,2-6H2,1H3

InChI Key

BPQLTKIPUYRZQV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)F

Origin of Product

United States

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